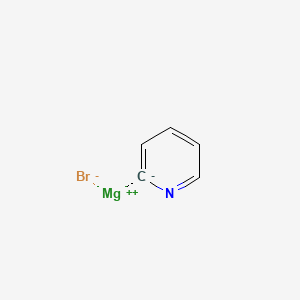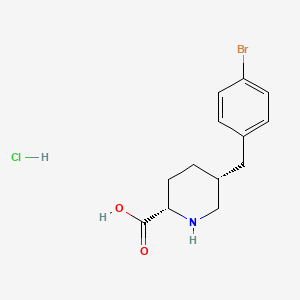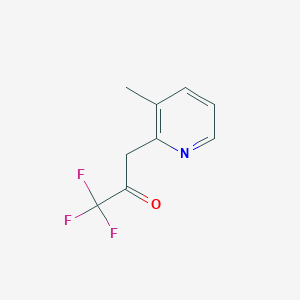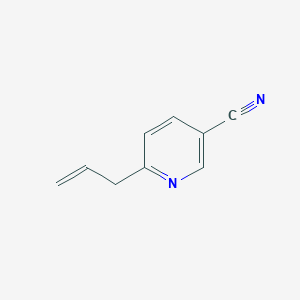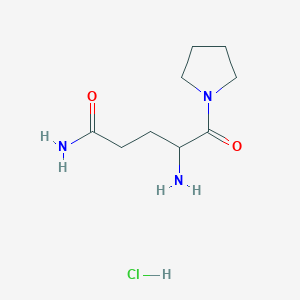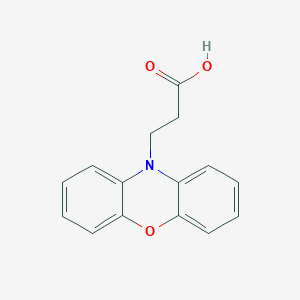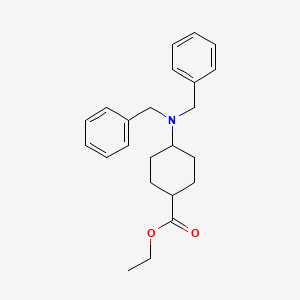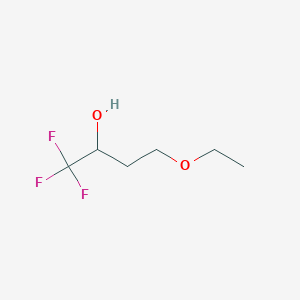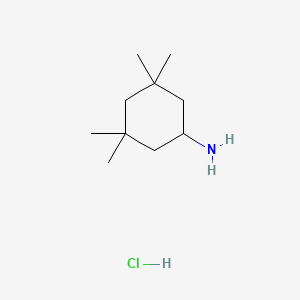
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is commonly used in organic chemistry, particularly in peptide synthesis . It serves as a protecting group for amines, preventing them from reacting until the desired moment. The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The Boc group can be attached to amino acids or peptides through a reaction with a Boc-protected amino acid . This process is often used in peptide synthesis .Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The Boc group can be removed from a compound through a reaction with an acid, such as trifluoroacetic acid (TFA) . This process is often used in peptide synthesis to remove protecting groups at the desired stage .Aplicaciones Científicas De Investigación
Synthesis of Aminonicotinic Acid Esters
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is utilized in the synthesis of aminonicotinic acid esters, contributing to the field of heterocyclic chemistry. This process involves transforming chloronicotinic acids into their corresponding tert-butyl esters of aminonicotinic acids without the need for intermediate purification, showcasing a streamlined approach to synthesizing these compounds (Wright, 2012).
Chelator Synthesis
The compound serves as a precursor in the synthesis of bifunctional chelators. For instance, 6-BOC-hydrazinopiridin-3-carboxylic acid, a derivative of chloronicotinic acid, is synthesized through a series of reactions involving di-tert-buty dicarbonate. This intermediate plays a crucial role in forming chelators, highlighting its significance in chemical synthesis (Guangming & Guiling, 2002).
Structural Studies and Solid-Liquid Equilibrium
Research has also focused on understanding the structural and solubility characteristics of chloronicotinic acids, including 6-chloronicotinic acid. Studies involve Hirshfeld surface analysis, dipole moment calculations, and solubility analysis in various solvents, providing insights into the physical chemistry of these compounds (Guo et al., 2021).
N-tert-Butoxycarbonylation
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is also involved in the N-tert-butoxycarbonylation of amines, a critical reaction in organic synthesis. This process is facilitated by efficient and environmentally friendly catalysts, underscoring the compound's utility in synthesizing protected amines (Heydari et al., 2007).
Enzymatic Transformation
In the field of biotechnology, 2-chloronicotinic acid, closely related to 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid, is transformed by specific strains like Rhodococcus erythropolis. This process is vital for producing key precursors used in synthesizing pesticides and medicines, demonstrating the compound's application in biocatalysis (Jin et al., 2011).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a tert-butoxycarbonyl (boc) group are often used in organic synthesis, particularly as a protecting group for amines .
Mode of Action
The boc group is known to be involved in a mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could be widely applied in the organic syntheses of particular enantiomers .
Biochemical Pathways
Compounds containing the boc group have been used in the synthesis of dipeptides , suggesting that they may play a role in peptide synthesis and potentially affect related biochemical pathways.
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by the presence of such conditions in the body.
Result of Action
Compounds with a boc group have been shown to exhibit antibacterial activities , suggesting that they may have similar effects.
Action Environment
It’s worth noting that the boc group is stable under normal conditions but can be removed under acidic conditions . This suggests that the compound’s action could be influenced by the pH of its environment.
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-6(9(14)15)4-5-7(12)13-8/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZSZLGCUSJQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



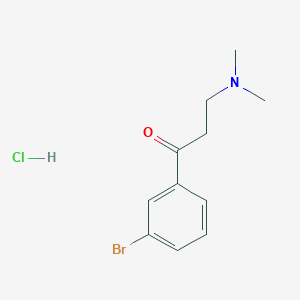
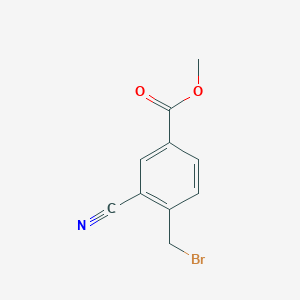

amine hydrochloride](/img/structure/B3116748.png)

